Kynostatin 272

Description

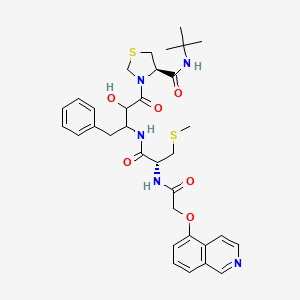

KNI-272 is a synthetic peptide-based antiviral agent. As a peptidomimetic substrate containing an unnatural amino acid, allophenylnorstatine, KNI-272 selectively binds to and inhibits the human immunodeficiency virus (HIV) 1 and 2 proteases, thereby preventing cleavage of the gag-pol viral polyprotein and resulting in the release of immature, noninfectious virions. (NCI04)

structure given in first source; contains allophenylnorstatine as a transition-state mimic

Properties

IUPAC Name |

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N5O6S2/c1-33(2,3)37-31(42)26-19-46-20-38(26)32(43)29(40)24(15-21-9-6-5-7-10-21)36-30(41)25(18-45-4)35-28(39)17-44-27-12-8-11-22-16-34-14-13-23(22)27/h5-14,16,24-26,29,40H,15,17-20H2,1-4H3,(H,35,39)(H,36,41)(H,37,42)/t24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBBLOIWMSYVCQ-VZTVMPNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CSCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147318-81-8 | |

| Record name | Kynostatin 272 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147318-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynostatin 272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147318818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KNI-272 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUL0OE3YBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kynostatin 272: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kynostatin 272 (KNI-272) is a potent, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the viral life cycle. Its design as a transition-state analog, incorporating the novel allophenylnorstatine (Apns) residue, has led to picomolar inhibitory activity and significant interest in its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic methodologies for this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Biological Activity

This compound emerged from efforts to design highly selective and potent inhibitors of HIV protease.[1] It is a conformationally constrained tripeptide derivative that mimics the transition state of the Phe-Pro peptide bond cleavage, a critical step in the maturation of viral proteins.[1][2] The key structural feature of KNI-272 is the (2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid, or allophenylnorstatine (Apns), residue.[1] This moiety, coupled with a thioproline (Thp) group, contributes to its high binding affinity and potent antiviral activity against a broad spectrum of HIV isolates.[1][2]

Mechanism of Action

This compound functions as a competitive, transition-state analog inhibitor of the HIV-1 protease.[2][3] The HIV-1 protease is an aspartic protease that exists as a C2-symmetric homodimer.[4] Its active site contains a pair of aspartic acid residues (Asp25 and Asp125) that are essential for catalysis.[2] KNI-272 binds to the active site of the protease, with the hydroxyl group of the Apns residue interacting with the catalytic aspartates.[2] This interaction mimics the tetrahedral intermediate of peptide bond hydrolysis, thereby blocking the enzyme's ability to process the viral Gag and Gag-Pol polyproteins.[3][4] The inhibition of this crucial step in the viral life cycle results in the production of immature, non-infectious virions.[4]

The following diagram illustrates the role of HIV protease in the viral life cycle and the inhibitory action of this compound.

Quantitative Biological Data

This compound exhibits potent inhibitory activity against HIV-1 protease and viral replication. The following table summarizes key quantitative data reported in the literature.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Ki (HIV-1 Protease) | Picomolar range | Not specified | [2] |

| IC50 (HIV-1 Protease) | 6.5 nM | Not specified | [5] |

| Antiviral Activity (HIV-1) | Potent against a wide spectrum of HIV strains | In vitro | [6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the key allophenylnorstatine (Apns) core, followed by peptide couplings to assemble the final molecule. The general synthetic strategy focuses on stereoselective synthesis to obtain the desired (2S, 3S) configuration of the Apns moiety, which is crucial for its biological activity.

General Synthetic Workflow

The synthesis can be broadly divided into three main stages:

-

Synthesis of the Allophenylnorstatine (Apns) Moiety: This is a critical part of the synthesis, often starting from a chiral precursor to establish the correct stereochemistry.

-

Peptide Fragment Assembly: The Apns unit is coupled with other amino acid derivatives and capping groups.

-

Final Deprotection and Purification: Removal of protecting groups to yield the final this compound molecule.

The following diagram outlines a generalized workflow for the synthesis of this compound.

Key Experimental Protocols

While a complete, detailed experimental protocol for the industrial synthesis of this compound is proprietary, the following sections outline the key chemical transformations based on published synthetic routes for KNI-272 and its analogs.[7][8]

A common approach to synthesize the Apns core involves the stereoselective reduction of a β-keto ester or a related precursor. An alternative route starts from a chiral amino acid. For instance, a synthesis could proceed from a protected L-phenylalanine derivative, which is converted to a diazoketone, followed by a Wolff rearrangement and subsequent stereocontrolled transformations to introduce the hydroxyl group and establish the correct stereocenters.

Illustrative Protocol for a Key Step (Stereoselective Reduction): A protected β-keto ester derived from phenylalanine is subjected to stereoselective reduction using a chiral reducing agent such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

-

Reaction: To a solution of the β-keto ester in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C) is added the chiral reducing agent.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the corresponding β-hydroxy ester with high diastereoselectivity.

The assembly of the peptide backbone of this compound is achieved through standard peptide coupling methodologies. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization.

Illustrative Protocol for Peptide Coupling: To a solution of the N-terminally protected amino acid (or peptide fragment) in a suitable solvent (e.g., DMF or CH2Cl2) are added the C-terminally protected amino acid (or peptide fragment), the coupling reagent (e.g., EDC), and an additive (e.g., HOBt). A base, such as diisopropylethylamine (DIPEA), may be added to neutralize any acid salts.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Workup and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The desired peptide is then purified by crystallization or column chromatography.

The final step in the synthesis is the removal of all protecting groups from the assembled peptide. The choice of deprotection conditions depends on the protecting groups used. For example, tert-butoxycarbonyl (Boc) groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while benzyloxycarbonyl (Cbz or Z) groups are removed by hydrogenolysis.

Illustrative Protocol for Boc Deprotection: The protected this compound precursor is dissolved in a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

-

Reaction: The solution is stirred at room temperature for a specified period.

-

Workup and Purification: The solvent and excess TFA are removed under reduced pressure. The crude product is then purified by preparative HPLC to yield the final this compound.

Conclusion

This compound stands as a significant achievement in structure-based drug design. Its potent and selective inhibition of HIV-1 protease, stemming from its unique allophenylnorstatine-containing structure, has made it a valuable tool in HIV research and a promising candidate for antiretroviral therapy. The synthetic routes to KNI-272, while complex, are well-established, relying on key stereoselective transformations and robust peptide coupling methodologies. This guide provides a foundational understanding of the discovery and synthesis of this important molecule, offering valuable insights for researchers and professionals dedicated to the ongoing fight against HIV/AIDS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I trial of the pharmacokinetics, toxicity, and activity of KNI-272, an inhibitor of HIV-1 protease, in patients with AIDS or symptomatic HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 5. rcsb.org [rcsb.org]

- 6. In vitro anti-HIV-1 activity of HIV protease inhibitor KNI-272 in resting and activated cells: implications for its combined use with AZT or ddI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Allophenylnorstatine-based HIV-1 Protease Inhibitors Incorporating High Affinity P2-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel allophenylnorstatine-based HIV-1 protease inhibitors incorporating high affinity P2-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Kynostatin 272: An In-depth Technical Guide on Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatins, particularly Kynostatin 272 (also known as KNI-272), represent a class of potent, peptidomimetic inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease.[1] This enzyme is crucial for the maturation of the virus, making it a prime target for antiretroviral therapy. This compound and its analogs are designed as transition-state mimics, containing the unnatural amino acid allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid or Apns], which effectively blocks the active site of the HIV-1 protease.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) of this compound Analogs

The inhibitory potency of this compound and its analogs is highly dependent on the nature of the substituents at various positions, designated as P1, P2, P1', and P2', which correspond to the amino acid residues of the natural substrate of HIV-1 protease.

P2 Position Modifications

Modifications at the P2 position have a significant impact on the inhibitory activity. A systematic evaluation of different P2 ligands has been conducted to optimize the interaction with the S2 subsite of the HIV protease.

| Compound | P2 Substituent | P1' Substituent | HIV-1 Protease Ki (nM) | Anti-HIV Activity (IC50, µM) |

| This compound | 2-methyl-3-hydroxy-benzoyl | Thioproline | 0.007 | 0.04 |

| Analog 1 | 2,6-dimethylphenoxyacetyl | Thioproline | 0.45 | 0.12 |

| Analog 2 | 3-pyridylacetyl | Thioproline | 1.2 | 0.45 |

| Analog 3 | Naphthoxyacetyl | Thioproline | 0.38 | 0.09 |

P1' Position Modifications

The P1' position plays a crucial role in the binding affinity and pharmacokinetic properties of the inhibitors. The thiazolidine ring (thioproline) in this compound is a bioisostere of proline and has been shown to be favorable for activity.

| Compound | P2 Substituent | P1' Substituent | HIV-1 Protease Ki (nM) | Anti-HIV Activity (IC50, µM) |

| This compound | 2-methyl-3-hydroxy-benzoyl | Thioproline | 0.007 | 0.04 |

| Analog 4 | 2-methyl-3-hydroxy-benzoyl | Proline | 0.025 | 0.08 |

| Analog 5 | 2-methyl-3-hydroxy-benzoyl | Pipecolic acid | 0.015 | 0.06 |

| Analog 6 | 2-methyl-3-hydroxy-benzoyl | Alanine | 0.5 | 1.2 |

Oxidative Metabolism and Activity

Studies have shown that this compound can undergo oxidative modification in monocytes/macrophages, which can alter its antiviral potency. Oxidation of the sulfur atom in the S-methyl cysteine moiety or the thioproline ring leads to metabolites with reduced inhibitory activity against HIV-1 protease.

| Compound | Description | HIV-1 Protease IC50 (nM) |

| This compound | Parent compound | 8 |

| Metabolite M1 | Oxidized on thioproline ring | 45 |

| Metabolite M2 | Isomer of M1 | 16 |

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound and its analogs generally involves a multi-step process, including the synthesis of the key allophenylnorstatine core, followed by peptide couplings to introduce the P1', P2, and P2' moieties.

1. Synthesis of the Allophenylnorstatine (Apns) Core: A practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid can be achieved through a highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzylamino-3-phenylpropanal.[2][3]

2. Peptide Coupling Reactions: Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to couple the protected Apns core with the desired P1' and P2 amino acids or carboxylic acids.

3. Deprotection and Purification: Protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are removed under acidic or hydrogenolysis conditions, respectively. The final products are purified by column chromatography or preparative HPLC.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic substrate (e.g., a peptide with a quenched fluorophore)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed amount of HIV-1 protease to each well of the microplate.

-

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.

Anti-HIV Cell-Based Assay (MT-4 Cell Assay)

This assay determines the antiviral activity of a compound against HIV-1 replication in a human T-cell line (MT-4).

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., IIIB strain)

-

RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

-

Test compounds

-

96-well microplates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solybilizing agent (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well microplate.

-

Add serial dilutions of the test compounds to the wells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

-

After the incubation period, add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.

Visualizations

HIV-1 Protease Catalytic Cycle

Caption: Catalytic cycle of HIV-1 protease and its inhibition by this compound.

Experimental Workflow for SAR Studies

References

Kynostatin 272: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272, also known as KNI-272, is a potent, synthetic peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a transition-state analog, it plays a crucial role in preventing the maturation of viral particles, making it a significant subject of research in the development of antiretroviral therapies.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies associated with this compound.

Chemical Properties and Structure

This compound is a complex organic molecule with a chemical structure designed to mimic the substrate of the HIV-1 protease.[1][2] Its key chemical identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (R)-N-(tert-butyl)-3-((2S,3S)-2-hydroxy-3-((R)-2-(2-(isoquinolin-5-yloxy)acetamido)-3-(methylthio)propanamido)-4-phenylbutanoyl)thiazolidine-4-carboxamide[4] |

| SMILES String | O=C([C@H]1N(C(--INVALID-LINK----INVALID-LINK--=O)CSC)=O">C@@HCC4=CC=CC=C4)=O)CSC1)NC(C)(C)C |

| CAS Number | 147318-81-8[4] |

| Synonyms | KNI-272, NSC-651714, DRG-0219[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C33H41N5O6S2[4] |

| Molecular Weight | 667.84 g/mol [4] |

| Appearance | Solid powder |

| Purity | >98% (as per typical commercial specifications) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[5]. Crystallized from methanol, acetone, and dimethylsulfoxide solutions[6]. Quantitative solubility data is not readily available in public literature. |

| Melting Point | Not specified in available literature. |

| Storage | Store at -20°C for long-term stability.[5] |

Mechanism of Action: HIV-1 Protease Inhibition

This compound functions as a highly potent and selective inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. HIV-1 protease is responsible for cleaving newly synthesized polyproteins into functional viral proteins. By mimicking the transition state of the peptide substrate, this compound binds tightly to the active site of the protease, blocking its catalytic activity. This inhibition prevents the maturation of viral particles, rendering them non-infectious.

Experimental Protocols

Synthesis

While the original publication describes the synthesis of this compound as a "simple synthetic procedure," a detailed, step-by-step protocol is not publicly available.[3] It is characterized as a conformationally constrained tripeptide derivative containing allophenylnorstatine, suggesting its synthesis involves peptide coupling reactions and the introduction of specific chiral centers.

Characterization and Analysis: RP-HPLC and Mass Spectrometry

The analysis of this compound and its metabolites has been described using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). The following is a summary of the methodologies used in a study of its oxidative metabolism.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Purpose: To separate and quantify this compound and its metabolites.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of aqueous and organic solvents is employed. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B) can be used for elution.

-

Detection: UV detection at wavelengths of 220, 260, and 340 nm is suitable for detecting this compound and its metabolites.

-

Sample Preparation: Samples are typically dissolved in a suitable solvent like DMSO and may require a desalting step using a C18 ZipTip before injection.

2. Mass Spectrometry (MS)

-

Purpose: To identify and characterize the structure of this compound and its metabolites by determining their mass-to-charge ratio (m/z).

-

Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of this compound.

-

Mass Analyzer: A variety of mass analyzers can be used, such as ion traps or time-of-flight (TOF) instruments.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide detailed structural information for the identification of metabolites.

Metabolism

Studies have shown that this compound is susceptible to oxidative metabolism, particularly in monocytes/macrophages. This metabolism can lead to the formation of oxidized metabolites with reduced inhibitory activity against HIV-1 protease. The primary sites of oxidation are the sulfur atoms in the S-methyl cysteine and thioproline moieties. This metabolic pathway may involve the cytochrome P450 monooxygenase system or the NADPH oxidase system.

Conclusion

This compound remains a significant molecule in the field of HIV research due to its potent inhibitory action on HIV-1 protease. This guide has summarized its key chemical properties, structure, mechanism of action, and analytical methodologies. While detailed synthetic protocols and some quantitative physical data are not widely available, the information presented here provides a solid foundation for researchers and drug development professionals working with this compound. Further research into its synthesis and a more comprehensive characterization of its physical properties would be beneficial for its continued development and application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kynostatin (KNI)-227 and -272, highly potent anti-HIV agents: conformationally constrained tripeptide inhibitors of HIV protease containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Oxidative Modifications of Kynostatin-272, a Potent Human Immunodeficiency Virus Type 1 Protease Inhibitor: Potential Mechanism for Altered Activity in Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rigid backbone moiety of KNI-272, a highly selective HIV protease inhibitor: methanol, acetone and dimethylsulfoxide solvated forms of 3-[3-benzyl-2-hydroxy-9-(isoquinolin-5-yloxy)-6-methylsulfanylmethyl-5,8-dioxo-4,7-diazanonanoyl]-N-tert-butyl-1,3-thiazolidine-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Kynostatin 272: A Transition-State Analog Inhibitor Targeting HIV-1 Protease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Kynostatin 272 (KNI-272) is a potent, highly selective, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a key enzyme in the viral life cycle, HIV-1 protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a critical target for antiretroviral therapy. This compound functions as a transition-state analog, mimicking the tetrahedral intermediate of the natural substrate during peptide bond hydrolysis.[3] This guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, experimental protocols for its evaluation, and a summary of its synthesis.

Mechanism of Action: Mimicking the Transition State

This compound's inhibitory power lies in its unique chemical structure, which is designed to mimic the transition state of the peptide bond cleavage reaction catalyzed by HIV-1 protease.[3] The key component of this compound is the allophenylnorstatine (Apns) residue, which features a hydroxyl group that mimics the tetrahedral intermediate of the scissile amide bond.[4] This hydroxyl group forms critical hydrogen bonds with the catalytic aspartate residues (Asp-25 and Asp-125) in the active site of the dimeric HIV-1 protease.[1][3]

Structural studies, including high-resolution X-ray and neutron crystallography, have revealed the precise interactions between this compound and the HIV-1 protease active site.[1][5] The protonated Asp-25 forms a hydrogen bond with the carbonyl group of the allophenylnorstatine moiety, while the deprotonated Asp-125 interacts with the hydroxyl proton of the same residue.[1] This intricate network of hydrogen bonds, along with other interactions between the inhibitor and the enzyme, results in a very tight and stable complex, effectively blocking the protease's catalytic activity.[4]

References

- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of HIV-1 protease with KNI-272, a tight-binding transition-state analog containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Early Studies on Kynostatin 272: A Potent HIV Protease Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on the antiviral activity of Kynostatin 272 (KNI-272), a potent inhibitor of the human immunodeficiency virus (HIV) protease. The document focuses on the core mechanism of action, quantitative data from initial studies, and detailed experimental methodologies.

Core Concepts: Mechanism of Action

This compound is a synthetic, peptide-based compound that acts as a highly selective and potent inhibitor of the HIV-1 protease.[1][2] The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins (Gag and Pol) into mature, functional proteins and enzymes.[3] This cleavage is an essential step for the assembly of new, infectious virions.

KNI-272 is designed as a transition-state analog. It contains an allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid] residue that mimics the tetrahedral transition state of the peptide bond being cleaved by the protease.[2][4][5] By binding tightly to the active site of the HIV protease, KNI-272 competitively inhibits the enzyme's function, thereby preventing the maturation of viral particles and halting the replication of the virus.[3][6]

The high potency and selectivity of KNI-272 are attributed to its unique structure, which includes a conformationally constrained tripeptide backbone.[2] X-ray and neutron crystallography studies have revealed the precise interactions between KNI-272 and the amino acid residues in the active site of the HIV-1 protease, providing a structural basis for its potent inhibitory activity.[7][8][9]

Quantitative Antiviral Activity

Early in vitro studies demonstrated the potent and broad-spectrum anti-HIV activity of this compound. The following tables summarize the key quantitative data from these seminal papers.

Table 1: In Vitro Anti-HIV-1 Activity of this compound in Different Cell Types

| HIV-1 Strain | Target Cells | 50% Inhibitory Concentration (IC50) in µM | Reference |

| LAI | ATH8 (CD4+) | 0.1 | |

| RF | ATH8 (CD4+) | 0.02 | |

| MN | ATH8 (CD4+) | 0.04 | |

| Clinical Isolates (AZT-sensitive & -resistant) | PHA-activated PBMs | < 0.08 |

PHA-activated PBMs: Phytohemagglutinin-activated peripheral blood mononuclear cells

Table 2: In Vitro Anti-HIV-2 Activity of this compound

| HIV-2 Strain | Target Cells | 50% Inhibitory Concentration (IC50) in µM | Reference |

| ROD | ATH8 (CD4+) | 0.1 |

Table 3: Cytotoxicity and Selectivity of this compound

| Cell Type | 50% Cytotoxic Concentration (CC50) in µM | Selectivity Index (CC50/IC50) | Reference |

| Peripheral Blood Mononuclear Cells (PBMs) | > 400 | > 4,000 |

Table 4: Effect of Protein Binding on the Antiviral Activity of this compound

| Fetal Calf Serum (FCS) Concentration | Fold Increase in 50% Inhibitory Concentration (IC50) | Reference |

| 50% | 3 to 5-fold | [4][5] |

| 80% | 15 to 25-fold | [4][5] |

This compound is extensively bound to plasma proteins, primarily alpha-1-acid glycoprotein (approximately 98-99%).[4][5] This high level of protein binding can reduce the effective concentration of the drug available to inhibit viral replication, a factor that needs to be considered in clinical applications.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early studies of this compound's antiviral activity.

In Vitro Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMs)

This protocol describes the method used to determine the efficacy of this compound in inhibiting HIV-1 replication in primary human cells.

-

Cell Preparation:

-

Isolate PBMs from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMs with phytohemagglutinin (PHA) for 3 days to induce cell division and increase their susceptibility to HIV infection.

-

Wash the PHA-stimulated PBMs (PHA-PBMs) to remove the mitogen.

-

-

Viral Infection and Drug Treatment:

-

Incubate the PHA-PBMs with a standardized amount of HIV-1 (e.g., clinical isolates) for a set period (e.g., 2 hours) to allow for viral entry.

-

Wash the cells to remove the un-adsorbed virus.

-

Resuspend the infected cells in a culture medium containing various concentrations of this compound.

-

Culture the cells in a 96-well plate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assessment of Antiviral Activity:

-

After a defined incubation period (e.g., 7 days), collect the cell culture supernatants.

-

Measure the amount of HIV-1 p24 antigen in the supernatants using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core viral protein, and its concentration is a marker of viral replication.

-

The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the p24 antigen level by 50% compared to the untreated control.

-

HIV-1 Protease Inhibition Assay

This fluorometric assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of HIV-1 protease.

-

Reagent Preparation:

-

Reconstitute recombinant HIV-1 protease enzyme in an appropriate buffer.

-

Prepare a fluorogenic peptide substrate that contains a cleavage site recognized by the HIV-1 protease. This substrate is typically flanked by a fluorescent reporter molecule and a quencher. In its uncleaved state, the fluorescence is quenched.

-

Prepare a series of dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add the HIV-1 protease enzyme to each well.

-

Add the various concentrations of this compound to the wells.

-

Include a positive control (protease without inhibitor) and a negative control (no protease).

-

Pre-incubate the enzyme and inhibitor for a short period to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).

-

As the protease cleaves the substrate, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

-

The rate of the reaction is determined from the slope of the fluorescence versus time plot.

-

The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the enzymatic activity by 50% compared to the untreated control.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of the experimental protocols.

Caption: Mechanism of Action of this compound in the HIV Life Cycle.

References

- 1. In vitro anti-HIV-1 activity of HIV protease inhibitor KNI-272 in resting and activated cells: implications for its combined use with AZT or ddI [pubmed.ncbi.nlm.nih.gov]

- 2. Kynostatin (KNI)-227 and -272, highly potent anti-HIV agents: conformationally constrained tripeptide inhibitors of HIV protease containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 4. Protein binding of human immunodeficiency virus protease inhibitor KNI-272 and alteration of its in vitro antiretroviral activity in the presence of high concentrations of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

Conformational Analysis of Kynostatin 272: A Deep Dive into Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272 (K-272) is a potent, high-affinity inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. As a transition-state analog inhibitor, the efficacy of K-272 is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the conformational properties of this compound, drawing upon data from seminal studies employing X-ray crystallography, neutron diffraction, and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the conformational landscape of K-272 is paramount for the rational design of next-generation antiretroviral agents with improved potency and resistance profiles.

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions by directly binding to the active site of HIV-1 protease, a homodimeric aspartyl protease. This enzyme is responsible for the proteolytic cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins, a crucial step in the viral maturation process. By competitively inhibiting the protease, K-272 prevents this cleavage, resulting in the production of immature, non-infectious virions.[1][2] The high affinity of K-272 for the protease is attributed to its design as a transition-state mimic of the natural substrate.

Below is a diagram illustrating the role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

References

- 1. Kynostatin (KNI)-227 and -272, highly potent anti-HIV agents: conformationally constrained tripeptide inhibitors of HIV protease containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro HIV Protease Inhibition Assay Using Kynostatin 272

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS. Kynostatin 272 (also known as KNI-272) is a potent and selective peptide-based inhibitor of HIV-1 protease.[1] It acts as a transition-state analog, effectively blocking the catalytic activity of the enzyme and preventing viral maturation.[2] This application note provides a detailed protocol for an in vitro HIV-1 protease inhibition assay using this compound, suitable for screening and characterizing potential HIV protease inhibitors.

Principle of the Assay

This protocol describes a fluorometric assay for determining the inhibitory activity of this compound against recombinant HIV-1 protease. The assay utilizes a synthetic peptide substrate that is internally quenched. In the presence of active HIV-1 protease, the substrate is cleaved, leading to the release of a fluorophore and a subsequent increase in fluorescence intensity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence generation.

Quantitative Data Summary

The inhibitory potency of this compound and its metabolites against HIV-1 protease can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from a representative in vitro HIV-1 protease assay.

| Compound | IC50 (nM) |

| This compound | 8 |

| Metabolite 1 (M1) | 45 |

| Metabolite 2 (M2) | 16 |

Data adapted from a study on the oxidative modifications of this compound.

Experimental Protocols

Materials and Reagents

-

Recombinant HIV-1 Protease (e.g., from E. coli)

-

HIV-1 Protease fluorogenic substrate (e.g., a FRET-based peptide)

-

This compound

-

Assay Buffer: 150 mM sodium acetate, pH 5.7, 10% glycerol, 5% ethylene glycol, 1 mM EDTA

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 330 nm and 450 nm, respectively.

Experimental Workflow

Caption: Experimental workflow for the in vitro HIV protease inhibition assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to achieve the desired concentration range for testing.

-

Dilute the recombinant HIV-1 protease to the desired concentration (e.g., 200 nM dimer concentration) in pre-chilled Assay Buffer immediately before use. Keep the enzyme on ice.

-

Dilute the fluorogenic peptide substrate to the desired concentration (e.g., 3 mM) in Assay Buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the appropriate volume of the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the diluted HIV-1 protease solution to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm. Record data every minute for a period of 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

HIV Protease Signaling Pathway and Inhibition

HIV-1 protease plays a pivotal role in the viral maturation process. Following the budding of the immature virion from the host cell, the protease cleaves the Gag and Gag-Pol polyproteins at specific sites. This cleavage releases the structural proteins (matrix, capsid, nucleocapsid) and viral enzymes (reverse transcriptase, integrase, and the protease itself), allowing them to reassemble into a mature, infectious viral core. This compound inhibits this process by binding to the active site of the protease, preventing the cleavage of the polyprotein precursors.

Caption: Inhibition of HIV maturation by this compound.

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of HIV-1 protease inhibition by this compound. The described fluorometric assay is a robust and sensitive method for determining the inhibitory potency of test compounds. The provided data and diagrams offer valuable insights for researchers engaged in the discovery and development of novel antiretroviral agents targeting HIV-1 protease.

References

Application Notes: Cell-Based Antiviral Efficacy Assay for Kynostatin 272

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272 (also known as KNI-272) is a potent, transition-state mimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral maturation and replication.[1][2] By effectively blocking the HIV protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, resulting in the production of non-infectious, immature virions. These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral efficacy of this compound in a cell-based setting. The described assays are fundamental for determining key antiviral parameters such as the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which are crucial for the evaluation of its therapeutic potential. This compound has demonstrated potent activity against a wide spectrum of HIV isolates.[1][3]

Mechanism of Action: HIV Protease Inhibition

HIV-1 protease is a dimeric aspartyl protease that plays a crucial role in the viral life cycle.[4] It functions by cleaving newly synthesized Gag and Gag-Pol polyproteins at specific sites to yield mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage process is essential for the assembly of infectious viral particles. This compound is designed as a transition-state analog, mimicking the natural substrate of the HIV protease.[2][4] It binds with high affinity to the active site of the enzyme, thereby competitively inhibiting its function and halting the viral maturation process.

HIV Protease Signaling Pathway and Inhibition by this compound

Caption: Inhibition of HIV maturation by this compound.

Data Presentation

The antiviral efficacy and cytotoxicity of this compound are summarized in the following tables. The data is compiled from various in vitro studies using different HIV-1 strains and cell lines.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| HIV-1 LAI | ATH8 | p24 Antigen | 0.1 | [5] |

| HIV-1 RF | ATH8 | p24 Antigen | 0.02 | [5] |

| HIV-1 MN | ATH8 | p24 Antigen | 0.04 | [5] |

| HIV-2 ROD | ATH8 | p24 Antigen | 0.1 | [5] |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | >400 | >4,000 | [5] |

| MT-4 | MTT | >30 | N/A | |

| H9 | Formazan-based | N/A | N/A |

Note: The Selectivity Index (SI) is a crucial metric that indicates the therapeutic window of a drug candidate. A higher SI value is desirable, as it suggests greater specificity for viral targets with minimal host cell toxicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Host cells (e.g., MT-4, PBMCs)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol with 4% Triton X-100)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells only (cell control) and medium only (background control).

-

Incubate the plate for the desired period (e.g., 5 days, corresponding to the duration of the antiviral assay) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated cell control and determine the CC50 value using a dose-response curve.

Antiviral Efficacy Assay (p24 Antigen Capture ELISA)

This assay quantifies the inhibition of HIV-1 replication by measuring the amount of p24 capsid protein in the cell culture supernatant.

Materials:

-

Host cells (e.g., PBMCs, ATH8)

-

HIV-1 stock

-

Complete cell culture medium

-

This compound stock solution

-

96-well microtiter plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Microplate reader

Procedure:

-

Seed the host cells in a 96-well plate at a density of 1 x 10^5 cells/well. For PBMCs, stimulation with phytohemagglutinin (PHA) may be required prior to infection.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the appropriate wells.

-

Infect the cells with a pre-titered amount of HIV-1 stock. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

-

Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

After incubation, carefully collect the cell culture supernatant.

-

Perform the p24 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of p24 inhibition compared to the virus control and determine the EC50 value using a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Antiviral Efficacy Testing

Caption: Workflow for evaluating the antiviral efficacy of this compound.

Logical Relationship of Key Antiviral Parameters

Caption: Relationship between key parameters in antiviral drug evaluation.

References

- 1. In vitro anti-HIV-1 activity of HIV protease inhibitor KNI-272 in resting and activated cells: implications for its combined use with AZT or ddI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kynostatin (KNI)-227 and -272, highly potent anti-HIV agents: conformationally constrained tripeptide inhibitors of HIV protease containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Kynostatin 272 Enzyme Kinetics and Ki Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272 (also known as KNI-272) is a potent, highly selective, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3][4][5] As a transition-state analog, this compound mimics the tetrahedral intermediate of the natural substrate of the HIV protease, binding tightly to the enzyme's active site and preventing the proteolytic cleavage of Gag and Gag-Pol polyproteins.[1][5][6] This inhibition is a critical step in preventing the maturation of new, infectious virions.[2][7][8] These application notes provide a comprehensive guide to understanding the enzyme kinetics of this compound and detailed protocols for the determination of its inhibition constant (Ki).

A study on the oxidative modifications of this compound has shown that the compound can be metabolized, particularly by monocytes/macrophages, into less active forms.[9] This highlights the importance of evaluating the inhibitor's potency in different cellular environments.

Data Presentation

The inhibitory activity of this compound and its metabolites against HIV-1 protease has been quantified, demonstrating the superior potency of the parent compound.

| Compound | IC50 (nM) | Target Enzyme | Notes |

| This compound | 8 | HIV-1 Protease | Parent compound.[9] |

| Metabolite M1 | 45 | HIV-1 Protease | Isomeric form of this compound oxidized on the thioproline ring.[9] |

| Metabolite M2 | 16 | HIV-1 Protease | Isomeric form of this compound oxidized on the thioproline ring.[9] |

Signaling Pathway: HIV Protease Inhibition

The primary mechanism of action for this compound is the direct inhibition of HIV-1 protease, a key enzyme in the viral life cycle.

Caption: Mechanism of HIV-1 protease inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 protease using a fluorometric assay.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a peptide spanning the matrix-capsid cleavage site)

-

Assay Buffer (e.g., 150 mM sodium acetate, pH 5.7, 10% glycerol, 5% ethylene glycol, 1 mM EDTA)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Workflow Diagram:

Caption: Workflow for IC50 determination of this compound.

Procedure:

-

Reagent Preparation: Prepare assay buffer and dissolve the fluorogenic substrate in an appropriate solvent as recommended by the supplier. Reconstitute the HIV-1 protease in a suitable buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Assay Setup:

-

In a 96-well black microplate, add the serially diluted this compound to the respective wells.

-

Include control wells:

-

No-inhibitor control: Contains enzyme and substrate but no this compound (represents 0% inhibition).

-

No-enzyme control: Contains substrate but no enzyme (background fluorescence).

-

Positive control: A known HIV-1 protease inhibitor can be included.

-

-

-

Enzyme Addition: Add the HIV-1 protease solution to all wells except the no-enzyme control. A final dimeric concentration of around 200 nM is suggested.[9]

-

Pre-incubation: Pre-incubate the plate for 5 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[9]

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. A final substrate concentration of approximately 3 mM can be used.[9]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 330/450 nm for certain substrates).

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100

-

Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determination of the Inhibition Constant (Ki)

This protocol describes how to determine the inhibition constant (Ki) of this compound, which provides a more absolute measure of its potency. This requires determining the Michaelis-Menten constant (Km) of the substrate first.

Part A: Determination of Km for the Substrate

-

Follow the general procedure for the IC50 assay, but in the absence of any inhibitor.

-

Vary the concentration of the fluorogenic substrate over a wide range.

-

Measure the initial reaction rates (V) for each substrate concentration.

-

Plot the initial velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Part B: Determination of Ki for this compound

Logical Flow for Ki Determination:

Caption: Logical flow for Ki determination.

Procedure:

-

Perform IC50 Determination: Follow Protocol 1 to determine the IC50 value of this compound at a fixed substrate concentration (ideally close to the Km value determined in Part A).

-

Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value from the IC50. The specific form of the equation depends on the mechanism of inhibition. For a competitive inhibitor, which is expected for a transition-state analog like this compound, the equation is:

Ki = IC50 / (1 + ([S] / Km))

Where:

-

Ki is the inhibition constant.

-

IC50 is the half-maximal inhibitory concentration.

-

[S] is the concentration of the substrate used in the IC50 experiment.

-

Km is the Michaelis-Menten constant of the substrate.

-

Alternative Method: Dixon Plot A Dixon plot can also be used to determine the Ki for competitive inhibition. This involves measuring the initial reaction rates at various fixed substrate concentrations while varying the inhibitor concentration. A plot of 1/V versus inhibitor concentration ([I]) will yield a series of lines that intersect at a point where -[I] = Ki.

Conclusion

These application notes provide a framework for the characterization of this compound as an HIV-1 protease inhibitor. The provided protocols for IC50 and Ki determination are essential for evaluating its potency and for the comparative analysis of its metabolites or newly developed analogs. Accurate determination of these kinetic parameters is fundamental in the drug development pipeline for antiviral therapeutics.

References

- 1. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kynostatin (KNI)-227 and -272, highly potent anti-HIV agents: conformationally constrained tripeptide inhibitors of HIV protease containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 7. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Modifications of Kynostatin-272, a Potent Human Immunodeficiency Virus Type 1 Protease Inhibitor: Potential Mechanism for Altered Activity in Monocytes/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for Assessing Kynostatin 272 Cytotoxicity Using the LDH Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kynostatin 272 is a potent, synthetic peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral replication. By mimicking the transition state of the HIV protease substrate, this compound effectively blocks the viral life cycle. While its primary application is in antiretroviral research, it is crucial to characterize its cytotoxic potential to understand its safety profile and off-target effects.

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the Lactate Dehydrogenase (LDH) release assay. The LDH assay is a reliable and widely used colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant. Loss of cell membrane integrity, a hallmark of cytotoxicity, results in the release of this stable cytosolic enzyme. The subsequent enzymatic reaction, which produces a colored formazan product, is directly proportional to the number of lysed cells.

Principle of the LDH Assay

The LDH assay is based on the measurement of lactate dehydrogenase activity in the cell culture supernatant. LDH is a soluble enzyme located in the cytoplasm of eukaryotic cells that is rapidly released into the medium upon damage to the plasma membrane. The assay involves a two-step enzymatic reaction:

-

LDH catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.

-

The newly formed NADH, in the presence of a catalyst (diaphorase), reduces a tetrazolium salt (INT) to a red formazan product.

The amount of the colored formazan is proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength (typically 490 nm).

Generalized Signaling Pathway for Drug-Induced Cytotoxicity

The following diagram illustrates a generalized pathway by which a cytotoxic compound can induce cell stress and membrane damage, leading to the release of LDH. The specific intracellular signaling cascade initiated by this compound leading to cytotoxicity is not fully elucidated and may vary depending on the cell type.

Caption: Generalized signaling pathway of drug-induced cytotoxicity.

Experimental Protocol

This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound using a commercially available LDH assay kit.

Materials

-

Target cells (e.g., Jurkat cells, PBMCs)

-

Complete cell culture medium

-

This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)

-

96-well flat-bottom cell culture plates

-

LDH cytotoxicity assay kit (containing Lysis Buffer, Stop Solution, and Reaction Mixture components)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)

Experimental Workflow

The following diagram outlines the major steps in the LDH cytotoxicity assay.

Caption: Experimental workflow for the LDH cytotoxicity assay.

Detailed Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells.

-

Controls: Prepare the following controls in triplicate:

-

Spontaneous LDH Release: Add culture medium with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to untreated cells.

-

Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated cells 45 minutes before the end of the incubation period.

-

Vehicle Control: Add the highest concentration of the vehicle used for the this compound dilutions to cells.

-

Medium Background: Wells containing only culture medium to measure the background LDH activity in the serum.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 10 minutes (optional, for adherent cells). Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

Data Analysis

-

Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.

-

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation

The following table presents hypothetical data from an LDH assay to assess the cytotoxicity of this compound on a hypothetical cell line. This data is for illustrative purposes only.

| This compound Concentration (µM) | Mean Absorbance (490 nm) | Corrected Absorbance (490 nm - 680 nm) | % Cytotoxicity |

| Controls | |||

| Spontaneous Release | 0.250 | 0.200 | 0% |

| Maximum Release | 1.250 | 1.200 | 100% |

| Vehicle (0.1% DMSO) | 0.260 | 0.210 | 1% |

| Test Compound | |||

| 0.1 | 0.280 | 0.230 | 3% |

| 1 | 0.350 | 0.300 | 10% |

| 10 | 0.650 | 0.600 | 40% |

| 50 | 0.950 | 0.900 | 70% |

| 100 | 1.150 | 1.100 | 90% |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | High LDH activity in serum. | Use heat-inactivated serum or reduce the serum concentration. |

| Contamination. | Ensure aseptic techniques are used. | |

| Low Signal | Insufficient cell number. | Optimize cell seeding density. |

| Short incubation time. | Increase the incubation time with the compound. | |

| Inconsistent Results | Pipetting errors. | Use a multichannel pipette for consistency. |

| Uneven cell distribution. | Ensure a single-cell suspension before seeding. |

Conclusion

The LDH assay is a straightforward and effective method for quantifying the cytotoxicity of this compound. This protocol, along with the provided guidelines for data analysis and troubleshooting, offers a comprehensive framework for researchers to evaluate the cytotoxic potential of this and other compounds. Accurate assessment of cytotoxicity is a critical step in the preclinical development of any therapeutic agent.

Validating the Antiviral Efficacy of Kynostatin 272 Using a Plaque Reduction Assay

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272, also known as KNI-272, is a potent synthetic tripeptide inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] This enzyme is critical for the late stages of the viral replication cycle, where it cleaves newly synthesized polyproteins into functional viral enzymes and structural proteins.[3][4] By mimicking the transition state of the HIV protease's substrate, this compound effectively blocks this cleavage, resulting in the production of immature, non-infectious viral particles.[2] The plaque reduction assay is a widely recognized and robust method ("gold standard") for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[5] This application note provides a detailed protocol for utilizing a plaque reduction assay to validate the anti-HIV activity of this compound.

Principle of the Plaque Reduction Assay

The plaque reduction assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death or cytopathic effect (CPE) within a monolayer of cultured cells caused by viral infection and replication. In the context of HIV, susceptible cell lines engineered to express CD4 and appropriate co-receptors are used.[6] When these cells are infected with HIV in the presence of an effective antiviral agent like this compound, the replication of the virus is inhibited, leading to a dose-dependent reduction in the number and size of plaques compared to an untreated control. The concentration of the compound that reduces the number of plaques by 50% is known as the 50% inhibitory concentration (IC50).[7]

Mechanism of Action: this compound in the HIV Replication Cycle

This compound specifically targets the HIV protease enzyme. This enzyme is essential for the maturation of new virions. The following diagram illustrates the HIV life cycle and the specific stage inhibited by this compound.

Caption: HIV Replication Cycle and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of this compound against HIV.

Materials and Reagents

-

Cell Lines: U87.CD4-CCR5 or U87.CD4-CXCR4 cells (adherent human glioma cells expressing CD4 and a specific HIV co-receptor).[6]

-

Virus: Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB for CXCR4-tropic, HIV-1 BaL for CCR5-tropic).

-

Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., puromycin, G418) if required for maintaining the engineered cell line.

-

Overlay Medium: 1.2% Methylcellulose in cell culture medium.

-

Staining Solution: 0.5% Crystal Violet in 20% ethanol.

-

Fixative: 10% Formalin in Phosphate-Buffered Saline (PBS).

-

Other: 24-well or 48-well cell culture plates, sterile PBS, trypsin-EDTA, serological pipettes, micropipettes and tips, CO2 incubator (37°C, 5% CO2).

Experimental Workflow Diagram

Caption: Workflow for the Plaque Reduction Assay.

Step-by-Step Protocol

-

Cell Seeding:

-

One day prior to infection, seed U87.CD4-CCR5 or U87.CD4-CXCR4 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Preparation of this compound Dilutions:

-

On the day of the experiment, prepare serial dilutions of the this compound stock solution in cell culture medium. A typical starting concentration might be 10 µM, with 2-fold or 3-fold serial dilutions.

-

Ensure the final DMSO concentration in all wells, including the virus control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

-

Virus Inoculation and Treatment:

-

Aspirate the culture medium from the confluent cell monolayers.

-

Add the this compound dilutions to the respective wells in triplicate.

-

Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only, no virus or drug).

-

Immediately add a standardized amount of HIV-1 (previously titrated to produce 50-100 plaques per well) to all wells except the cell control.

-

Incubate the plates at 37°C for 2-4 hours to allow for viral adsorption and entry.

-

-

Overlay Application:

-

Carefully aspirate the virus and compound-containing medium from each well.

-

Gently add 1 mL of the semi-solid overlay medium (e.g., 1.2% methylcellulose in DMEM) to each well. This restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.[8]

-

-

Incubation for Plaque Formation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 5 days, or until plaques are visible.

-

-

Fixation and Staining:

-

After the incubation period, fix the cell monolayers by adding 10% formalin to each well and incubating for at least 30 minutes at room temperature.

-

Carefully remove the overlay and fixative.

-

Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained, viable cells.

-

Calculate the percentage of plaque inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100%

-

Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation

The results of the plaque reduction assay should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Antiviral Activity of this compound against HIV-1 in U87.CD4-CCR5 Cells

| This compound Concentration (nM) | Mean Plaque Count (± SD) | Percent Inhibition (%) |

| 0 (Virus Control) | 85 (± 6) | 0 |

| 0.1 | 78 (± 5) | 8.2 |

| 0.5 | 62 (± 7) | 27.1 |

| 1.0 | 45 (± 4) | 47.1 |

| 5.0 | 21 (± 3) | 75.3 |

| 10.0 | 9 (± 2) | 89.4 |

| 50.0 | 2 (± 1) | 97.6 |

| 100.0 | 0 (± 0) | 100 |

| Calculated IC50 | ~1.1 nM |

Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary depending on experimental conditions, virus strain, and cell line used.

Conclusion

The plaque reduction assay is a highly effective and quantifiable method for validating the antiviral activity of this compound against HIV. By following the detailed protocol provided in this application note, researchers can accurately determine the IC50 of this compound and assess its potential as a therapeutic agent. This assay is a cornerstone in the preclinical evaluation of HIV protease inhibitors and other antiviral compounds.

References

- 1. Saquinavir. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Saquinavir Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]

- 5. Plaque-reduction assays for human and simian immunodeficiency virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Kynostatin 272: Application in HIV Drug Resistance Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kynostatin 272 (also known as KNI-272) is a potent, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and replication.[1][2] By mimicking the transition state of the HIV protease substrate, this compound effectively blocks the proteolytic activity required to process viral polyproteins into their functional components, thus rendering the resulting virions non-infectious.[1][3] This document provides detailed application notes and protocols for the use of this compound in HIV drug resistance studies, with a particular focus on a mechanism of resistance observed in specific cell types.

Data Presentation